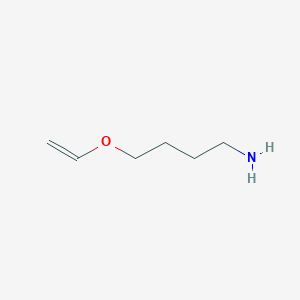![molecular formula C20H19NS2Si B14253784 [5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane CAS No. 376393-42-9](/img/structure/B14253784.png)
[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is a complex organic compound that features a biphenyl group, a thiophene ring, and a dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. These intermediates are then coupled under specific conditions to form the desired compound. Common reagents used in the synthesis include organolithium reagents, transition metal catalysts, and silane derivatives. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like column chromatography and recrystallization are used to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The biphenyl group can be reduced under hydrogenation conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Thiourea and carbamate derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
作用機序
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. Additionally, the biphenyl and thiophene moieties can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
- 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane
Uniqueness
Compared to similar compounds, 5-([1,1’-Biphenyl]-4-yl)thiophen-2-yldimethylsilane is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
特性
CAS番号 |
376393-42-9 |
|---|---|
分子式 |
C20H19NS2Si |
分子量 |
365.6 g/mol |
IUPAC名 |
isothiocyanatomethyl-dimethyl-[5-(4-phenylphenyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H19NS2Si/c1-24(2,15-21-14-22)20-13-12-19(23-20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13H,15H2,1-2H3 |
InChIキー |
FDIVPYXPFPOKQF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CN=C=S)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
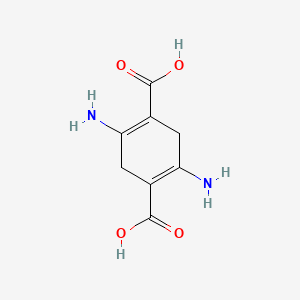
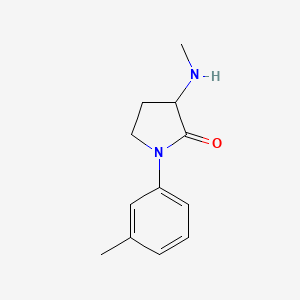
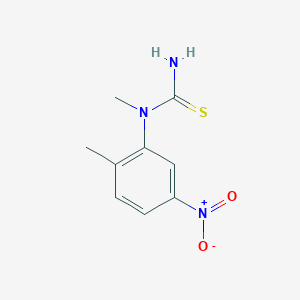
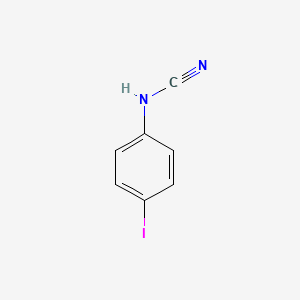
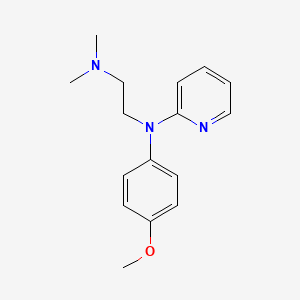
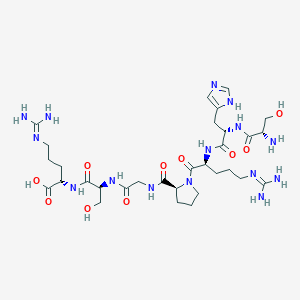
![Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-](/img/structure/B14253766.png)
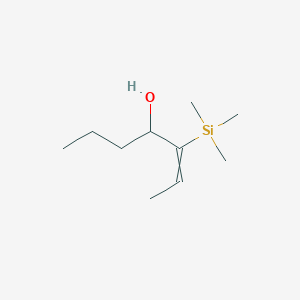
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
